1-(6-Bromo-4-methylquinolin-2-yl)propan-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromo-4-methylquinolin-2-yl)propan-2-one typically involves the bromination of 4-methylquinoline followed by a Friedel-Crafts acylation reaction. The bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 6-bromo-4-methylquinoline is then subjected to Friedel-Crafts acylation with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(6-Bromo-4-methylquinolin-2-yl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The carbonyl group can be reduced to form an alcohol.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include 1-(6-substituted-4-methylquinolin-2-yl)propan-2-one derivatives.
Oxidation Reactions: Products include 1-(6-bromo-4-methylquinolin-2-yl)propanoic acid or 1-(6-bromo-4-methylquinolin-2-yl)propanal.
Reduction Reactions: Products include 1-(6-bromo-4-methylquinolin-2-yl)propan-2-ol.
Scientific Research Applications
1-(6-Bromo-4-methylquinolin-2-yl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-Bromo-4-methylquinolin-2-yl)propan-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Chloro-4-methylquinolin-2-yl)propan-2-one
- 1-(6-Fluoro-4-methylquinolin-2-yl)propan-2-one
- 1-(6-Iodo-4-methylquinolin-2-yl)propan-2-one
Uniqueness
1-(6-Bromo-4-methylquinolin-2-yl)propan-2-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is a larger and more polarizable atom compared to chlorine, fluorine, and iodine, which can affect the compound’s interactions with molecular targets and its overall properties .
Properties
Molecular Formula |
C13H12BrNO |
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Molecular Weight |
278.14 g/mol |
IUPAC Name |
1-(6-bromo-4-methylquinolin-2-yl)propan-2-one |
InChI |
InChI=1S/C13H12BrNO/c1-8-5-11(6-9(2)16)15-13-4-3-10(14)7-12(8)13/h3-5,7H,6H2,1-2H3 |
InChI Key |
LRZUYKMHLUMIAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)Br)CC(=O)C |
Origin of Product |
United States |
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